[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a fluorinated phenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 1-propyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated phenyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(4-chlorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(4-bromophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
- [(4-methylphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-2-8-18-9-7-14(17-18)11-16-10-12-3-5-13(15)6-4-12/h3-7,9,16H,2,8,10-11H2,1H3 |
InChI Key |
JBXCQZSILFVPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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